![molecular formula C22H22N2 B12609693 4-[4-(4-Phenylpiperidin-4-yl)phenyl]pyridine CAS No. 917807-71-7](/img/structure/B12609693.png)
4-[4-(4-Phenylpiperidin-4-yl)phenyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(4-Phenylpiperidin-4-yl)phenyl]pyridine is a complex organic compound featuring a piperidine ring substituted with a phenyl group, which is further connected to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Phenylpiperidin-4-yl)phenyl]pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of 4-Phenylpiperidine: This can be achieved through the hydrogenation of 4-phenylpyridine using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
Coupling Reaction: The 4-phenylpiperidine is then coupled with 4-bromopyridine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, in the presence of a base like potassium carbonate (K2CO3) and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(4-Phenylpiperidin-4-yl)phenyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaH in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-[4-(4-Phenylpiperidin-4-yl)phenyl]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a pharmacophore in drug design, particularly in the development of analgesics and anti-inflammatory agents.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of opioid analgesics.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its structural properties.
Wirkmechanismus
The mechanism of action of 4-[4-(4-Phenylpiperidin-4-yl)phenyl]pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on opioid receptors, modulating pain perception and providing analgesic effects. The compound’s structure allows it to fit into the receptor binding sites, influencing signal transduction pathways and altering cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenylpiperidine: A simpler analog that serves as a precursor in the synthesis of various opioids.
4-Phenylpyridine: Another related compound with a phenyl group attached to a pyridine ring, used in different chemical syntheses.
Uniqueness
4-[4-(4-Phenylpiperidin-4-yl)phenyl]pyridine is unique due to its combined structural features of both piperidine and pyridine rings, making it versatile in various chemical reactions and applications. Its ability to undergo multiple types of reactions and its potential in drug design highlight its significance in scientific research.
Eigenschaften
CAS-Nummer |
917807-71-7 |
|---|---|
Molekularformel |
C22H22N2 |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
4-[4-(4-phenylpiperidin-4-yl)phenyl]pyridine |
InChI |
InChI=1S/C22H22N2/c1-2-4-20(5-3-1)22(12-16-24-17-13-22)21-8-6-18(7-9-21)19-10-14-23-15-11-19/h1-11,14-15,24H,12-13,16-17H2 |
InChI-Schlüssel |
MLUJMJYOQZGXMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


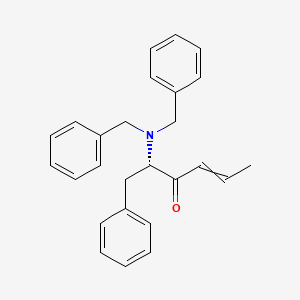
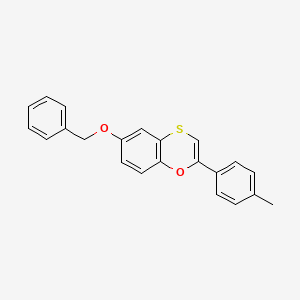
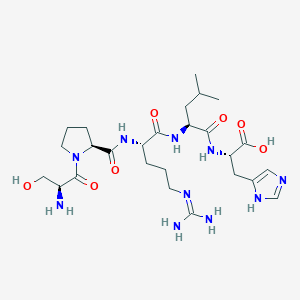
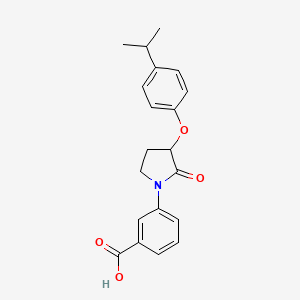
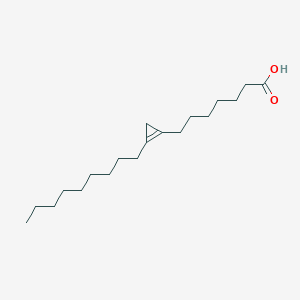
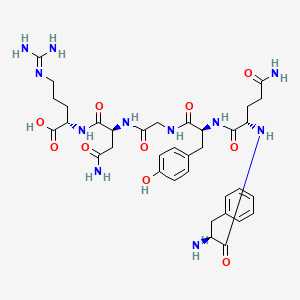
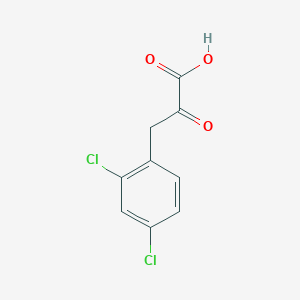
![N,N'-Dimethyl-N-{4-[(1H-pyrrol-2-yl)oxy]phenyl}urea](/img/structure/B12609644.png)
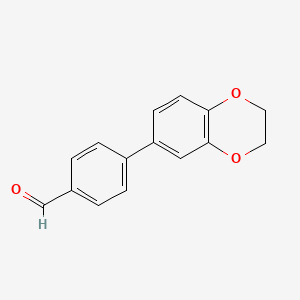
![1H-Indole-1-acetic acid, 3-[(4-cyanophenyl)sulfonyl]-2,5-dimethyl-](/img/structure/B12609651.png)
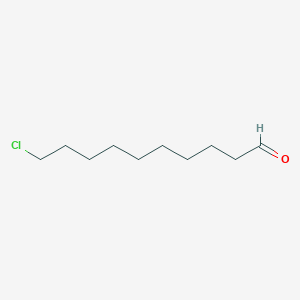

![Methyl 4-methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoate](/img/structure/B12609683.png)
![1H-Pyrrolo[3,2-b]pyridin-6-ol, 3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)-](/img/structure/B12609691.png)
